Lochnericine

Vue d'ensemble

Description

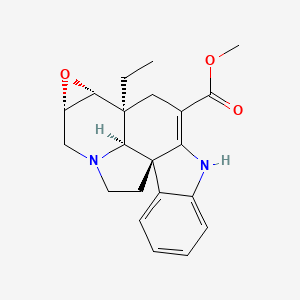

Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus and also present in Tabernaemontana divaricata . It is an Aspidosperma alkaloid with the molecular formula C21H24N2O3 .

Synthesis Analysis

This compound is derived from the stereoselective epoxidation of carbons 6 and 7 of tabersonine . Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze this epoxidation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for this compound is methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate .Chemical Reactions Analysis

This compound is formed from the stereoselective C6,C7-epoxidation of tabersonine and can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized .Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.4 g/mol . It is a monoterpenoid indole alkaloid, an organic heterohexacyclic compound, a methyl ester, an epoxide, and an Aspidosperma alkaloid .Applications De Recherche Scientifique

Biosynthèse des alcaloïdes

La lochnericine est un alcaloïde indolique monoterpénique (MIA) majeur présent dans les racines de la pervenche de Madagascar (Catharanthus roseus). Elle est dérivée de l'époxydation stéréosélective C6,C7 de la tabersonine et peut être métabolisée davantage pour générer d'autres MIA complexes . Deux P450 hautement conservés, les isoformes 1 et 2 de la tabersonine 6,7-époxydase (TEX1 et TEX2), ont été identifiés comme catalysant efficacement l'époxydation de la tabersonine . Ces enzymes sont impliquées dans la première étape de la voie menant à la production d'hörhammericine .

Éléments régulateurs spécifiques aux organes

TEX1 et TEX2 sont issues d'un événement de duplication génique et ont ensuite acquis des éléments régulateurs spécifiques aux organes divergents pour la biosynthèse de la this compound dans toute la plante . Ceci est confirmé par la présence de this compound dans les fleurs .

Systèmes de défense des plantes

La this compound fait partie des systèmes de défense que plusieurs espèces d'Apocynaceae, de Rubiaceae, de Nyssaceae et de Loganiaceae ont développés pour lutter contre les bioagresseurs . Par exemple, Catharanthus roseus (pervenche de Madagascar) accumule près de 130 MIA distincts qui empêchent collectivement la consommation des organes ou entraînent une intoxication ou la mort des herbivores après ingestion .

Propriétés anticancéreuses

La this compound a montré un potentiel dans le traitement du cancer du poumon non à petites cellules (CPNPC) . Une étude de docking moléculaire a révélé que la this compound inhibe la protéine cible associée au cancer du poumon non à petites cellules . De plus, la this compound a démontré des caractéristiques antiprolifératives remarquables contre les cellules cancéreuses du poumon A549 .

Interaction avec l'albumine de sérum bovin

Des simulations de spectroscopie et de docking de l'interaction entre la this compound et l'albumine de sérum bovin ont été réalisées . Cette interaction pourrait avoir des implications pour l'administration de la this compound dans l'organisme.

Ingénierie métabolique

L'expression séquentielle de TEX1 et d'au plus quatre autres gènes de la biosynthèse des MIA dans la levure a permis de reconstituer la voie de biosynthèse de la 19-acétylhörhammericine et la production de MIA sur mesure . Ceci jette les bases de l'ingénierie métabolique des dérivés de la tabersonine/lochnericine d'intérêt pharmaceutique .

Mécanisme D'action

Target of Action

Lochnericine, a major monoterpene indole alkaloid (MIA), is primarily found in the roots of Madagascar periwinkle (Catharanthus roseus) and is also present in Tabernaemontana divaricata . The primary targets of this compound are two highly conserved P450s that efficiently catalyze the epoxidation of tabersonine: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2) . These proteins are quite divergent from the previously characterized tabersonine 2,3-epoxidase and are more closely related to tabersonine 16-hydroxylase, involved in vindoline biosynthesis in leaves .

Mode of Action

This compound is derived from the stereoselective C6,C7-epoxidation of tabersonine . TEX1 and TEX2, the primary targets of this compound, have strict substrate specificity for tabersonine and are unable to epoxidize 19-hydroxytabersonine . This indicates that they catalyze the first step in the pathway leading to hörhammericine production .

Biochemical Pathways

This compound can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized . The TEX1 and TEX2 proteins catalyze the first step in the pathway leading to hörhammericine production .

Pharmacokinetics

The strict substrate specificity of tex1 and tex2 for tabersonine suggests that the bioavailability of this compound may be influenced by the presence and concentration of tabersonine .

Result of Action

The result of this compound’s action is the production of hörhammericine, a complex MIA . This is achieved through the stereoselective C6,C7-epoxidation of tabersonine .

Action Environment

TEX1 and TEX2 display complementary expression profiles, with TEX1 expressed mainly in roots and TEX2 in aerial organs . This suggests that the action, efficacy, and stability of this compound may be influenced by the plant organ in which it is present . Furthermore, TEX1 and TEX2 are thought to have originated from a gene duplication event and later acquired divergent, organ-specific regulatory elements for this compound biosynthesis throughout the plant .

Analyse Biochimique

Biochemical Properties

Lochnericine interacts with various enzymes and proteins in its biochemical reactions. Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze the epoxidation of tabersonine, a key step in the biosynthesis of this compound .

Cellular Effects

It is known that this compound and its derivatives play a crucial role in the defense systems of several Apocynaceae, Rubiaceae, Nyssaceae, and Loganiaceae species against bioaggressors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the TEX1 and TEX2 enzymes. These enzymes catalyze the first step in the pathway leading to hörhammericine production .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the production of hörhammericine. This pathway begins with the epoxidation of tabersonine by the TEX1 and TEX2 enzymes .

Propriétés

IUPAC Name |

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZFRDLRJQTQF-KXEYLTKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72058-36-7 | |

| Record name | Lochnericine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOCHNERICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

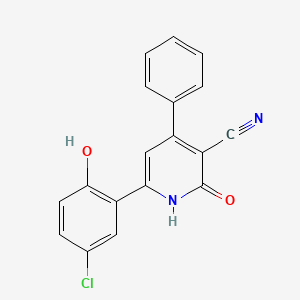

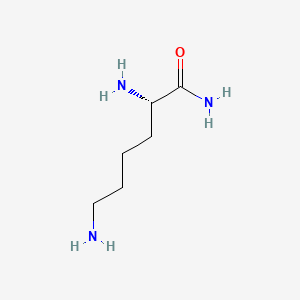

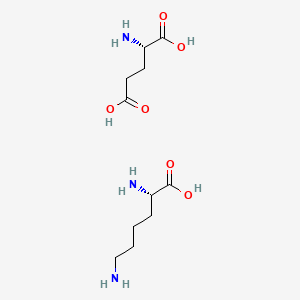

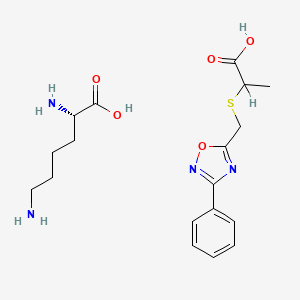

Feasible Synthetic Routes

Q1: What is the biosynthetic origin of Lochnericine?

A1: this compound biosynthesis in Catharanthus roseus begins with the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly specific cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). [] These enzymes are primarily expressed in roots (TEX1) and aerial organs (TEX2), suggesting a potential for organ-specific production of this compound within the plant. []

Q2: Are there other plants besides Catharanthus roseus known to produce this compound?

A2: Yes, this compound has also been identified in other plant species like Vinca pusilla, Stemmadenia tomentosa, and Voacanga africana. [, , ] Interestingly, in Stemmadenia tomentosa, this compound is found alongside alkaloids from different structural classes (Aspidosperma, Strychnos, and Iboga types), while in Voacanga africana, it is predominantly found with other Aspidosperma-type alkaloids. [] This suggests potential variations in biosynthetic pathways and regulation across different species.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q4: Are there spectroscopic data available to characterize this compound?

A5: Yes, researchers commonly use techniques like UV, NMR, and mass spectrometry to elucidate the structure of this compound. [] For instance, studies have used HPLC-diode array systems coupled with time-of-flight mass spectrometry (TOF-MS) with electrospray ionization (ESI) to identify and quantify this compound in plant extracts. [] Further details about specific spectral data can be found in literature dedicated to the structural characterization of this alkaloid. [, ]

Q5: What are the known biological activities of this compound?

A6: While this compound is not as well-studied as other Catharanthus roseus alkaloids, some research suggests potential cytotoxic activity. For instance, this compound, alongside Hörhammericine, was found to contribute to the cytotoxic activity of extracts from Catharanthus trichophyllus roots. []

Q6: How does this compound compare to other alkaloids in terms of its interaction with bovine serum albumin (BSA)?

A7: Fluorescence spectroscopy studies have shown that this compound can interact with bovine serum albumin (BSA) and induce structural changes in the protein. [] Further analysis using FTIR, Raman, and circular dichroism (CD) spectroscopy confirmed these structural modifications. [] This interaction with BSA may have implications for this compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Q7: Can continuous extraction methods improve the yield of this compound in hairy root cultures?

A9: Yes, using a two-liquid-phase bioreactor with silicon oil as an extractive phase has demonstrated a significant increase in the overall specific yields of both this compound and tabersonine in Catharanthus roseus hairy root cultures. [] This approach leverages the high affinity of these alkaloids for silicon oil, effectively removing them from the culture media and reducing potential feedback inhibition or degradation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)